

Application Notes and Protocols for KDM4C Enzymatic Assay Using 3-Pyridine Toxoflavin

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Compound of Interest

Compound Name: 3-Pyridine toxoflavin

Cat. No.: B15607515

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This document provides detailed application notes and protocols for conducting enzymatic assays of Histone Demethylase KDM4C, with a specific focus on the evaluation of potential inhibitors such as **3-Pyridine toxoflavin**.

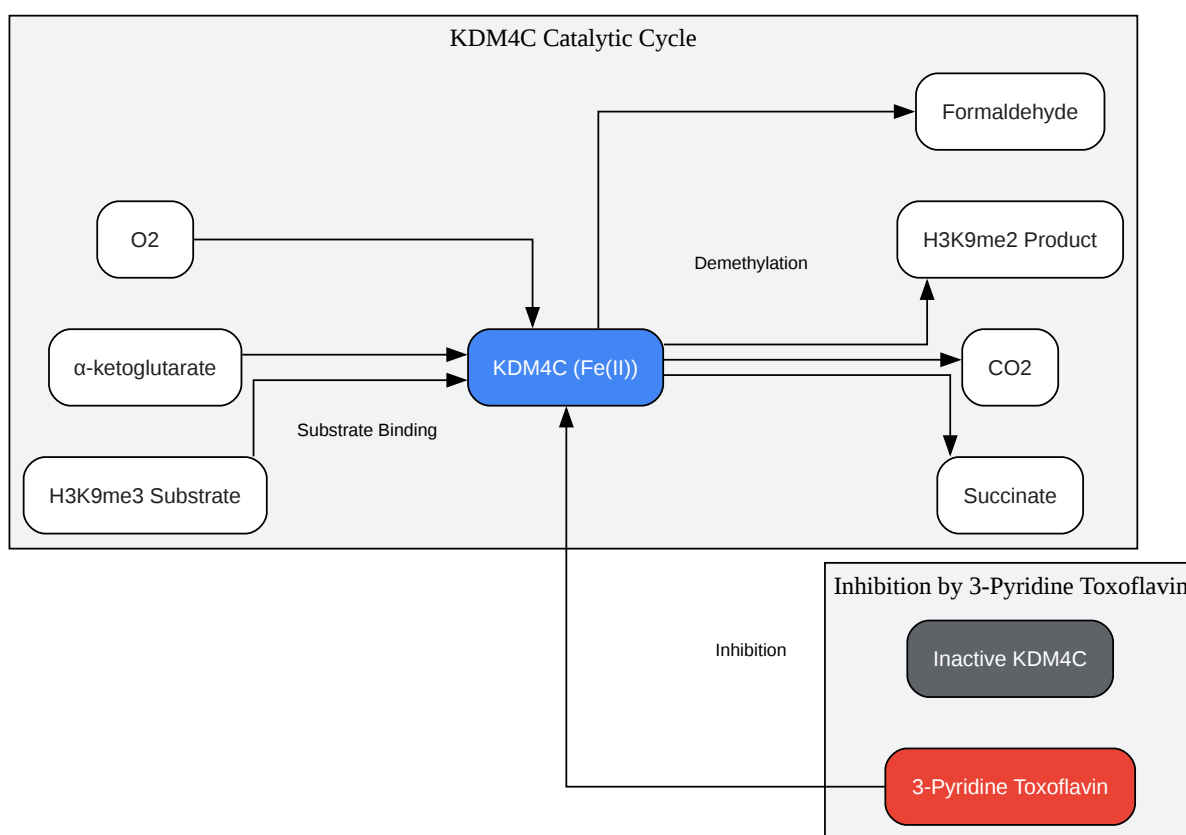
Introduction

KDM4C, also known as JMJD2C, is a member of the Jumonji C (JmjC) domain-containing histone lysine demethylase family. It specifically demethylates trimethylated and dimethylated lysine 9 and 36 on histone H3 (H3K9me3/me2 and H3K36me3/me2), which are critical epigenetic marks for gene expression regulation.[1][2] Dysregulation of KDM4C activity has been implicated in various cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target.[3][4] The development of potent and selective KDM4C inhibitors is a key area of research for novel cancer therapies.[5][6]

These application notes describe a robust and sensitive AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) method for measuring KDM4C enzymatic activity and for screening potential inhibitors like **3-Pyridine toxoflavin**. The AlphaLISA® format is a bead-based, no-wash immunoassay that is highly amenable to high-throughput screening (HTS).[1][7][8]

Signaling Pathway and Assay Principle

The enzymatic activity of KDM4C involves the removal of a methyl group from its histone substrate in the presence of Fe(II) and α -ketoglutarate (2-oxoglutarate) as cofactors. The AlphaLISA® assay quantifies the demethylated product through a series of antibody-based interactions with donor and acceptor beads, leading to a light signal.



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Caption: KDM4C enzymatic activity and inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for KDM4C enzymatic assays, providing a baseline for experimental design and data interpretation.

Table 1: KDM4C Kinetic Parameters

Parameter	Substrate/Cofactor	Value	Assay Conditions	Reference
K _m	H3K9me2 peptide	443 ± 70 nM	High-Throughput Mass Spectrometry	[9]
K _m	2-oxoglutarate	17.1 ± 0.9 μM	High-Throughput Mass Spectrometry	[9]
K _d	Fe(II)	1.3 ± 0.4 μM	High-Throughput Mass Spectrometry	[9]

Table 2: IC₅₀ Values of Known KDM4C Inhibitors

Inhibitor	IC50	Assay Method	Reference
4-carboxy-2,2'-dipyridine	14 ± 2 µM	High-Throughput Mass Spectrometry	[9]
N-oxalylglycine	84 ± 11 µM	High-Throughput Mass Spectrometry	[9]
Toxoflavin (for KDM4A)	2.5 µM	Peptide-based histone trimethylation assay	[6]
3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid	6-8 µM	KDM4C cell imaging assay	[10]
Caffeic acid	13.7 µM	Not specified	[11]
SD70	30 µM	Not specified	[11]

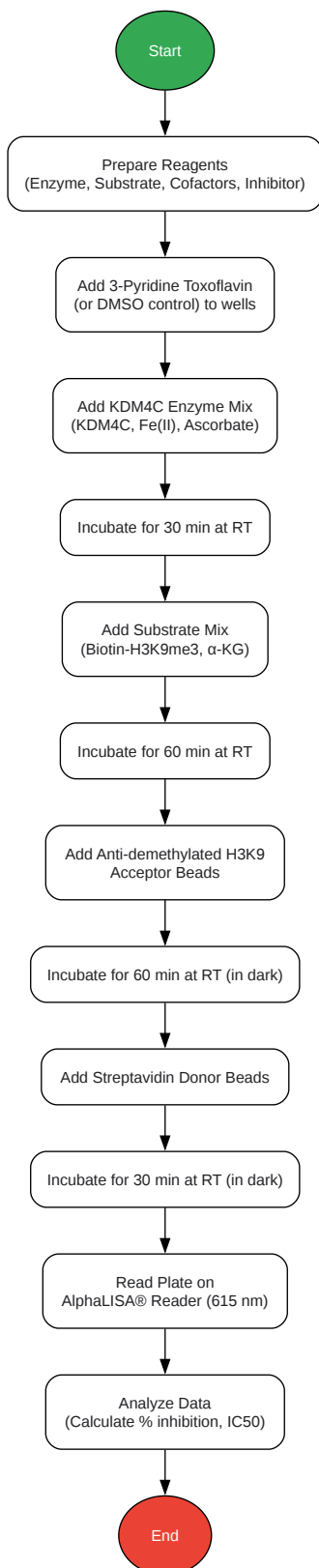
Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant Human KDM4C (catalytic domain)
- Substrate: Biotinylated Histone H3 (1-21) peptide trimethylated on lysine 9 (Biotin-H3K9me3)
- Cofactors: FeSO₄, α-ketoglutarate (2-oxoglutarate), Ascorbic Acid
- Inhibitor: **3-Pyridine toxoflavin** (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
- Detection Reagents:
 - AlphaLISA® Acceptor beads conjugated to an anti-demethylated H3K9 antibody
 - Streptavidin-coated AlphaLISA® Donor beads
- Microplates: 384-well white opaque microplates

- Plate Reader: An AlphaLISA®-compatible plate reader

Experimental Workflow Diagram



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Caption: AlphaLISA® workflow for KDM4C inhibition assay.

Detailed Protocol for KDM4C Inhibition Assay

- Reagent Preparation:
 - Prepare a stock solution of **3-Pyridine toxoflavin** (or other test compounds) in 100% DMSO. Create a dilution series of the inhibitor in DMSO.
 - Prepare the KDM4C enzyme mix in assay buffer containing KDM4C, FeSO₄, and Ascorbic Acid. The final concentration of KDM4C should be determined empirically but is typically in the low nanomolar range.
 - Prepare the substrate mix in assay buffer containing Biotin-H3K9me3 peptide and α -ketoglutarate. The final concentrations should be at or near the K_m values (e.g., ~450 nM for the peptide and ~17 μ M for α -KG).[9]
 - Prepare the AlphaLISA® Acceptor and Donor beads according to the manufacturer's instructions.
- Assay Procedure (384-well format):
 - Add 2 μ L of the diluted inhibitor or DMSO (for positive and negative controls) to the microplate wells.
 - Add 5 μ L of the KDM4C enzyme mix to all wells. For the negative control ("no enzyme" wells), add 5 μ L of assay buffer without the enzyme.
 - Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the demethylase reaction by adding 5 μ L of the substrate mix to all wells.
 - Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of product formation.[9]

- Stop the reaction and begin detection by adding 5 µL of the AlphaLISA® Acceptor beads.
- Incubate for 60 minutes at room temperature in the dark.
- Add 5 µL of the Streptavidin-coated Donor beads.
- Incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA®-compatible plate reader at an emission wavelength of 615 nm.
- Data Analysis:
 - The percentage of inhibition can be calculated using the following formula: % Inhibition = $100 \times [1 - (\text{Signal}_{\text{inhibitor}} - \text{Signal}_{\text{no enzyme}}) / (\text{Signal}_{\text{DMSO}} - \text{Signal}_{\text{no enzyme}})]$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Troubleshooting and Considerations

- DMSO Tolerance: KDM4C is tolerant to DMSO concentrations up to at least 10%. However, it is recommended to keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[\[9\]](#)
- Reagent Stability: Avoid repeated freeze-thaw cycles of the enzyme and peptide substrates.[\[1\]](#)[\[12\]](#)
- Signal Quenching: Some compounds can interfere with the AlphaLISA® signal. It is advisable to perform a counterscreen to identify and exclude false positives.[\[1\]](#)
- Linear Range: Ensure that the enzyme concentration and reaction time are optimized to be within the linear range of the assay to obtain accurate kinetic data.[\[9\]](#)

By following these detailed protocols and application notes, researchers can effectively measure KDM4C activity and screen for novel inhibitors like **3-Pyridine toxoflavin**, facilitating

the discovery of new therapeutic agents for cancer and other diseases.

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